molecular formula C5H11BO2 B1354268 4-Pentenylboronic acid CAS No. 886747-03-1

4-Pentenylboronic acid

Cat. No.: B1354268
CAS No.: 886747-03-1
M. Wt: 113.95 g/mol
InChI Key: OYPOYNGGXOZFOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pentenylboronic acid is an organoboron compound characterized by a five-carbon alkenyl chain (pentenyl group) attached to a boronic acid functional group. Its structure enables versatile reactivity in cross-coupling reactions, particularly in Suzuki-Miyaura couplings, which are pivotal in medicinal chemistry and materials science.

Preparation Methods

Hydroboration-Oxidation Route

Method Description

The most common and industrially relevant method for synthesizing 4-pentenylboronic acid is the hydroboration of 1,4-pentadiene followed by oxidation. This method involves:

  • Starting material: 1,4-pentadiene (a diene with two double bonds).
  • Reagent: Borane complexes, commonly borane-dimethyl sulfide complex (BMS), due to its stability and ease of handling.
  • Solvents: Tetrahydrofuran (THF) or diethyl ether, which provide a suitable medium for hydroboration.
  • Reaction conditions: Mild temperatures, typically room temperature or slightly elevated, under inert atmosphere.
  • Oxidation step: Conversion of the organoborane intermediate to the boronic acid using oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate.

Reaction Scheme

$$
\text{1,4-pentadiene} + \text{BH}3 \xrightarrow[\text{THF}]{\text{rt}} \text{organoborane intermediate} \xrightarrow[\text{H}2\text{O}_2]{\text{oxidation}} \text{this compound}
$$

Advantages and Industrial Relevance

  • The hydroboration step is regioselective, favoring addition to the terminal double bond.
  • The use of BMS allows for safer and more controlled hydroboration compared to borane gas.
  • The oxidation step is efficient and yields the boronic acid in good purity.
  • This method is scalable for industrial production.

Alternative Synthetic Routes

Organometallic Coupling Approaches

  • Suzuki-Miyaura Coupling: this compound can be prepared or utilized via palladium-catalyzed cross-coupling reactions involving vinyl or allyl halides and boronic acid derivatives.
  • Research shows that boronic acid derivatives, including this compound, can be synthesized or manipulated through iterative Suzuki couplings to build complex polyene structures with high selectivity and stability of intermediates.

Boronate Ester Intermediates

  • Polyenylboronate esters, which are more stable than free boronic acids, can be synthesized and then hydrolyzed to yield this compound.
  • This approach is useful for multi-step syntheses where intermediate stability is critical.

Detailed Reaction Conditions and Data

Parameter Typical Conditions Notes
Starting material 1,4-Pentadiene Commercially available
Borane reagent Borane-dimethyl sulfide complex (BMS) Preferred for stability and handling
Solvent Tetrahydrofuran (THF), Diethyl ether Anhydrous conditions recommended
Temperature 0 to 25 °C Mild conditions to avoid side reactions
Reaction time 1 to 4 hours Monitored by TLC or GC-MS
Oxidizing agent Hydrogen peroxide (H2O2) or Sodium perborate Converts organoborane to boronic acid
Yield Typically 70-85% Depends on scale and purification
Purification Extraction, recrystallization, chromatography To obtain pure this compound

Research Findings and Notes

  • The hydroboration-oxidation method is well-documented and provides a straightforward route to this compound with good yields and purity.
  • Industrial processes favor the use of BMS due to its ease of handling compared to gaseous borane.
  • The oxidation step is critical and must be controlled to prevent over-oxidation or degradation of the boronic acid.
  • Alternative synthetic methods involving Suzuki coupling allow for the incorporation of this compound into more complex molecules, demonstrating its utility as a synthetic intermediate.
  • Stability of boronate esters derived from this compound is advantageous for storage and handling in multi-step syntheses.
  • Safety considerations include handling under inert atmosphere and use of protective equipment due to potential irritancy.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Notes
Hydroboration-Oxidation 1,4-Pentadiene Borane-dimethyl sulfide, H2O2 THF or Et2O, 0-25 °C 70-85 Industrially preferred, mild conditions
Suzuki-Miyaura Coupling Vinyl/allyl halides + boronic acid derivatives Pd catalyst, base Dioxane or other solvents, 25-80 °C Variable Useful for complex molecule synthesis
Boronate Ester Hydrolysis Boronate esters Mild aqueous base Room temperature High Stable intermediates, good for storage

Chemical Reactions Analysis

Types of Reactions: 4-Pentenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: Conversion to the corresponding alcohol or aldehyde.

    Reduction: Formation of the corresponding alkane.

    Substitution: Participation in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium perborate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Palladium catalysts, bases such as potassium carbonate.

Major Products Formed:

    Oxidation: 4-penten-1-ol, 4-pentenal.

    Reduction: Pentane.

    Substitution: Various substituted alkenes and alkanes.

Scientific Research Applications

Organic Synthesis

Carbon-Carbon Bond Formation

  • Suzuki-Miyaura Coupling : 4-Pentenylboronic acid serves as a crucial reagent in Suzuki-Miyaura coupling reactions, which are fundamental for constructing complex organic molecules. This reaction involves the coupling of boronic acids with aryl or vinyl halides in the presence of a palladium catalyst, facilitating the formation of new carbon-carbon bonds .

Building Block for Complex Molecules

  • The compound is utilized as a building block in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals. Its ability to participate in diverse coupling reactions makes it valuable for creating complex molecular architectures .

Biological Applications

Drug Development

  • This compound has been explored for its potential in drug development, particularly in synthesizing compounds that target specific biological pathways. For instance, it can be used to create analogs of existing drugs that may exhibit improved efficacy or reduced side effects .

Enzyme Mechanism Studies

  • The compound's reactivity allows it to be employed as a tool for studying enzyme mechanisms. Its Lewis acid properties enable it to form reversible covalent bonds with nucleophiles, making it useful in biochemical assays and enzyme inhibition studies .

Biomedical Applications

Glucose-Dependent Drug Delivery Systems

  • Research indicates that this compound can be conjugated with polysaccharides like chitosan to create glucose-responsive drug delivery systems. These systems release therapeutic agents in response to glucose levels, potentially benefiting diabetic patients by providing controlled insulin delivery .

Cancer Treatment

  • The compound has potential applications in cancer therapy through its incorporation into drug delivery nanoparticles designed for targeted tumor treatment. Studies have shown that boron-containing compounds can enhance drug efficacy and improve tumor penetration compared to traditional delivery methods .

Industrial Applications

Polymer Production

  • In industrial settings, this compound is used in the production of polymers and materials. Its ability to form cross-linked structures makes it suitable for creating durable materials with specific properties tailored for various applications .

Agrochemicals

  • The compound's utility extends to agrochemical formulations, where it can be used to synthesize herbicides or pesticides that require specific structural features for biological activity .

Case Studies

Application Area Study/Findings Details
Organic SynthesisSuzuki CouplingDemonstrated effective formation of biphenyl compounds using this compound as a key reagent .
Drug DevelopmentAnticancer AgentsSynthesis of novel anticancer compounds using boronic acid derivatives showed enhanced activity against cancer cell lines .
BiomedicalGlucose-responsive SystemsDevelopment of insulin-loaded nanoparticles using chitosan and boronic acids demonstrated controlled release based on glucose concentration .
IndustrialPolymer ProductionUtilization in creating cross-linked polymers with enhanced mechanical properties for industrial applications .

Mechanism of Action

The mechanism of action of 4-pentenylboronic acid primarily involves its role as a Lewis acid. The boron atom in the compound can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups. This property makes it useful in various catalytic processes and as a reagent in organic synthesis. In Suzuki-Miyaura coupling, the boronic acid reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond.

Comparison with Similar Compounds

Below is a detailed comparison of 4-pentenylboronic acid with structurally related boronic acids, focusing on molecular properties, reactivity, and applications.

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number
This compound C₅H₉BO₂ 143.81* Alkenyl, Boronic Acid Not provided
4-Ethynylphenylboronic acid C₈H₇BO₂ 145.95 Ethynyl, Phenyl, Boronic Acid 263368-72-5
4-Phenoxyphenylboronic acid C₁₂H₁₁BO₃ 214.03 Phenoxy, Phenyl, Boronic Acid 51067-38-0
4-Ethoxycarbonylphenylboronic acid C₉H₁₁BO₄ 193.99 Ethoxycarbonyl, Boronic Acid 4334-88-7
4-Methoxyphenylboronic acid C₇H₇BO₃ 165.94 Methoxy, Boronic Acid 5720-07-0
4-Carboxyphenylboronic acid C₇H₇BO₄ 165.94 Carboxy, Boronic Acid 14047-29-1
4-Hydroxyphenylboronic acid C₆H₇BO₃ 137.93 Hydroxy, Boronic Acid 7159-85-8

*Calculated based on molecular formula.

Reactivity and Stability

  • This compound : The alkenyl chain enhances solubility in organic solvents, while MIDA protection improves stability during metathesis and hydrogenation .
  • 4-Ethynylphenylboronic acid : The ethynyl group enables click chemistry and alkyne-based couplings, but the terminal alkyne may require protection to prevent side reactions .
  • 4-Ethoxycarbonylphenylboronic acid : The electron-withdrawing ethoxycarbonyl group slows coupling reactions but enhances stability toward protodeboronation .

Biological Activity

4-Pentenylboronic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a boronic acid functional group attached to a pentene chain. This structure allows it to engage in various chemical reactions, particularly in the context of biological systems. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, which is crucial for its biological interactions.

The biological activity of this compound primarily revolves around its role as an inhibitor in enzymatic reactions. Boronic acids are recognized for their ability to inhibit serine proteases and other enzymes by binding to the active site through their boron atom, which can interact with hydroxyl groups in the enzyme's substrate.

Enzyme Inhibition

Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been noted for its potential to disrupt metabolic processes in bacterial pathogens by targeting key enzymes such as succinate dehydrogenase. This inhibition can lead to significant metabolic disruptions, making it a candidate for antibiotic development against resistant strains.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives. Below are key findings from recent research:

  • Inhibition Studies : A study demonstrated that analogues of boronic acids, including this compound, exhibited varying degrees of inhibitory activity against Pseudomonas aeruginosa strains. The IC50 values indicated that certain analogues had potent inhibitory effects, suggesting their potential as therapeutic agents against bacterial infections .
  • Metabolic Pathway Disruption : In Pseudomonas aeruginosa, the presence of this compound led to downregulation of the Entner-Doudoroff pathway and upregulation of nutrient uptake mechanisms. This metabolic shift implies that the compound may alter bacterial metabolism significantly, potentially leading to increased susceptibility to other antibiotics .
  • Resistance Mechanisms : Research highlighted that while this compound showed promise as an inhibitor, Pseudomonas aeruginosa developed resistance mechanisms that complicated treatment outcomes. The study suggested that efflux pumps were likely responsible for reduced susceptibility to the compound .

Data Tables

The following table summarizes the IC50 values for various analogues of this compound tested against different Pseudomonas aeruginosa strains:

AnaloguePA14 IC50 (μM)PAO1 IC50 (μM)Efflux Knockout IC50 (μM)
1>250>250Not tested
21.582.040.267
321.642.2Not tested
45.2415.20.299
55.587.690.388
Gentamicin6.164.903.50
NC0.5163.290.000074

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-pentenylboronic acid, and how can purity be optimized?

  • Methodology : A common approach involves Grignard addition of 4-pentenylmagnesium bromide to trimethylborane, followed by protection with N-methyliminodiacetic acid (MIDA) to stabilize the boronic acid during subsequent reactions . Purification typically employs column chromatography with non-polar solvents (e.g., hexane/ethyl acetate gradients) to isolate the compound. Purity verification via 1H^1H-NMR (δ 5.8–6.2 ppm for alkene protons) and HPLC (≥95% purity) is critical.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • Vibrational Analysis : FT-IR identifies B-O stretching (~1,350 cm1^{-1}) and alkene C=C stretching (~1,640 cm1^{-1}) .
  • Electronic Structure : UV-Vis spectroscopy (λ~200–250 nm for boronic acid absorption) and DFT/B3LYP calculations predict frontier molecular orbitals and reactivity .
  • NMR : 11B^{11}B-NMR (~30 ppm for boronic acids) and 1H^1H-NMR (alkene protons) confirm structural integrity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • Use nitrile gloves and protective eyewear to avoid skin/eye contact (classified as skin/eye irritant, Category 2A) .
  • Store in airtight containers under inert gas (e.g., N2_2) at 2–8°C to prevent hydrolysis or oxidation .
  • Dispose via certified waste facilities compliant with EPA/DOT regulations; avoid aqueous release due to potential ecotoxicity .

Advanced Research Questions

Q. How does MIDA protection enhance the utility of this compound in cross-metathesis reactions?

  • Methodology : MIDA boronates suppress boronic acid self-condensation, enabling efficient olefin cross-metathesis with Grubbs catalysts (e.g., 2nd-generation, 5 mol% loading). Post-reaction, deprotection with mild aqueous base (pH 8–9) regenerates the boronic acid without degrading the alkene product . Monitor reaction progress via TLC (Rf_f shift from 0.3 to 0.6 in hexane/EtOAc).

Q. What computational approaches resolve contradictions in the reactivity of this compound with electrophiles?

  • Methodology :

  • DFT Studies : Compare activation energies for Suzuki-Miyaura coupling vs. protodeboronation pathways. Use B3LYP/6-31G(d) basis sets to model transition states and identify solvent effects (e.g., THF stabilizes tetrahedral boronate intermediates) .
  • Kinetic Isotope Effects (KIE) : Deuterated analogs distinguish between concerted vs. stepwise mechanisms in aryl halide couplings .

Q. How can researchers design experiments to address discrepancies in reported catalytic activity of this compound?

  • Methodology :

  • Controlled Variable Testing : Systematically vary Pd catalyst loadings (0.1–5 mol%), ligand systems (e.g., SPhos vs. XPhos), and solvent polarities (DMF vs. THF) to isolate optimal conditions .
  • Statistical Analysis : Apply ANOVA to replicate studies (n ≥ 3) and identify outliers due to trace moisture or oxygen sensitivity .

Q. Methodological Considerations

  • Data Validation : Cross-reference experimental results with computational predictions (e.g., Hirshfeld charge analysis for regioselectivity) to reconcile discrepancies .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) when designing studies involving hazardous reagents .

Properties

IUPAC Name

pent-4-enylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BO2/c1-2-3-4-5-6(7)8/h2,7-8H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPOYNGGXOZFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCC=C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469216
Record name 4-PENTENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886747-03-1
Record name 4-PENTENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Pentenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Pentenylboronic acid
4-Pentenylboronic acid
4-Pentenylboronic acid
4-Pentenylboronic acid
4-Pentenylboronic acid
4-Pentenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.